1-(thiophen-2-yl)pentane-1,4-dione
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Overview
Description
1-(thiophen-2-yl)pentane-1,4-dione is a chemical compound that belongs to the class of β-diketones It is characterized by the presence of a thienyl group attached to the 1-position of the pentanedione structure
Mechanism of Action
Target of Action
It’s worth noting that β-diketones, a class of compounds to which this compound belongs, have been found to exhibit diverse biological activities .
Mode of Action
Β-diketones, including this compound, usually exist as a mixture of an enol-form and a diketo-form . The dominant tautomeric form is important for the biological activity .
Result of Action
Β-diketones, including this compound, have been associated with a wide range of biological activities .
Action Environment
It’s worth noting that the tautomeric equilibria of β-diketones, including this compound, can be influenced by the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(thiophen-2-yl)pentane-1,4-dione typically involves the reaction of 2-thiophenecarboxaldehyde with acetylacetone in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired β-diketone. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(thiophen-2-yl)pentane-1,4-dione undergoes various chemical reactions, including:
Keto-Enol Tautomerism: This compound can exist in equilibrium between its keto and enol forms, influenced by factors such as solvent and temperature.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols or other reduced forms.
Substitution: The thienyl group can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(thiophen-2-yl)pentane-1,4-dione has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Pharmaceutical Studies: The compound’s unique structure makes it valuable in the development of new pharmaceutical agents.
Material Science: It is used in the study of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Pentane-2,4-dione: A simpler β-diketone without the thienyl group.
1,1,1-Trifluoropentane-2,4-dione: A fluorinated derivative with different hydrogen bond properties.
Hexafluoropentan-2,4-dione: Another fluorinated derivative with significant hydrogen bond acidity.
Uniqueness
1-(thiophen-2-yl)pentane-1,4-dione is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific applications where other β-diketones may not be suitable.
Properties
IUPAC Name |
1-thiophen-2-ylpentane-1,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-7(10)4-5-8(11)9-3-2-6-12-9/h2-3,6H,4-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGPWPWKYSAFQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)C1=CC=CS1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372437 |
Source
|
Record name | 1,4-Pentanedione, 1-(2-thienyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59086-28-1 |
Source
|
Record name | 1-(2-Thienyl)-1,4-pentanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59086-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Pentanedione, 1-(2-thienyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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